
Ethyl 2-amino-6-methoxyhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-6-methoxyhexanoate is an organic compound that belongs to the class of esters and amines. It features both an ester functional group and an amine functional group, making it a versatile molecule in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-6-methoxyhexanoate can be synthesized through a multi-step process involving the esterification of a carboxylic acid and the subsequent introduction of an amino group. One common method involves the reaction of 6-methoxyhexanoic acid with ethanol in the presence of a strong acid catalyst to form the ester. This ester is then subjected to reductive amination using ammonia or an amine source to introduce the amino group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification followed by amination. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-6-methoxyhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces oxo derivatives.
Reduction: Produces alcohols.
Substitution: Produces substituted amines or esters.
Applications De Recherche Scientifique
Ethyl 2-amino-6-methoxyhexanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-6-methoxyhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-aminohexanoate: Lacks the methoxy group, making it less versatile in certain reactions.
Methyl 2-amino-6-methoxyhexanoate: Has a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
Ethyl 2-amino-6-hydroxyhexanoate:
Uniqueness
This compound is unique due to the presence of both an amino group and a methoxy group, which provide distinct reactivity and functionality. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C9H19NO3 |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
ethyl 2-amino-6-methoxyhexanoate |
InChI |
InChI=1S/C9H19NO3/c1-3-13-9(11)8(10)6-4-5-7-12-2/h8H,3-7,10H2,1-2H3 |
Clé InChI |
GTUFSTMBAADYAK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCCOC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13492415.png)

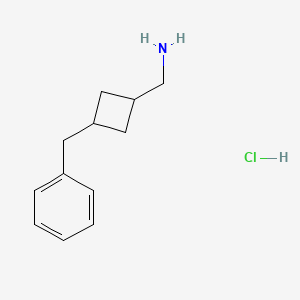
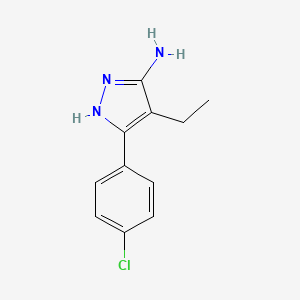
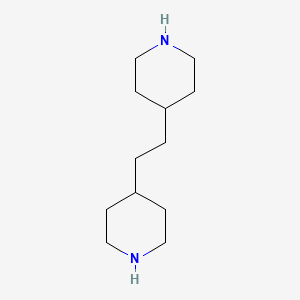


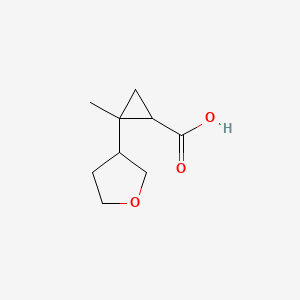
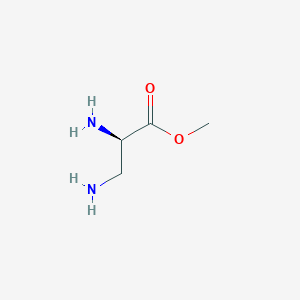
![8-Aza-5-silaspiro[4.5]decane hydrochloride](/img/structure/B13492487.png)

![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492490.png)
![2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13492502.png)

